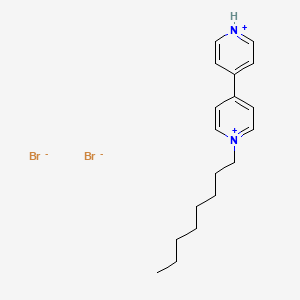
Pentylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentylarsonic acid is an organoarsenic compound with the chemical formula C5H11AsO3. It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a pentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentylarsonic acid can be synthesized through several methods. One common route involves the reaction of pentyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{N}_2^+ + \text{NaAsO}_2 \rightarrow \text{C}5\text{H}{11}\text{AsO}_3 + \text{Na}^+ + \text{N}_2 ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Pentylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentylarsenic acid.
Reduction: Reduction reactions can convert it to pentylarsine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed.
Major Products:
Oxidation: Pentylarsenic acid.
Reduction: Pentylarsine.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Pentylarsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential use in treating certain diseases, although its toxicity remains a concern.
Industry: It is used in the production of pesticides and herbicides, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of pentylarsonic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparaison Avec Des Composés Similaires
Phenylarsonic acid: An organoarsenic compound with a phenyl group instead of a pentyl group.
4-hydroxy-3-nitrobenzenearsonic acid (Roxarsone): Used as a feed additive in poultry.
p-arsanilic acid: Another organoarsenic compound used in animal feed.
Comparison: Pentylarsonic acid is unique due to its pentyl group, which imparts different chemical properties compared to its analogs. For instance, it has different solubility and reactivity profiles, making it suitable for specific applications where other organoarsenic compounds may not be effective.
Propriétés
Numéro CAS |
36333-42-3 |
|---|---|
Formule moléculaire |
C5H13AsO3 |
Poids moléculaire |
196.08 g/mol |
Nom IUPAC |
pentylarsonic acid |
InChI |
InChI=1S/C5H13AsO3/c1-2-3-4-5-6(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
Clé InChI |
UKTTUQGNYQYRNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)





